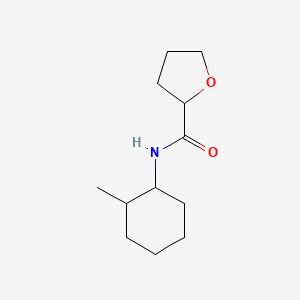
N-(2-Methylcyclohexyl)oxolane-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-Methylcyclohexyl)oxolane-2-carboxamide, also known as MXE, is a synthetic dissociative anesthetic drug that was first synthesized in 2010. It belongs to the arylcyclohexylamine class of drugs, which also includes ketamine and phencyclidine (PCP). MXE has been found to have potential applications in scientific research due to its unique chemical structure and properties.
Wirkmechanismus
N-(2-Methylcyclohexyl)oxolane-2-carboxamide acts as a non-competitive N-methyl-D-aspartate (NMDA) receptor antagonist, which results in the inhibition of glutamate neurotransmission. This mechanism of action is similar to that of ketamine and PCP, which also act as NMDA receptor antagonists. This compound also has affinity for the serotonin transporter and sigma receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
This compound has been found to induce dissociative anesthesia and alter perception, cognition, and mood in animal models. This compound has been shown to increase dopamine and serotonin release in the prefrontal cortex, which may contribute to its antidepressant effects. This compound has also been found to increase heart rate and blood pressure in animal models, which may limit its clinical use.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-Methylcyclohexyl)oxolane-2-carboxamide has several advantages for use in laboratory experiments. It has a unique chemical structure and properties that make it a valuable tool for investigating the effects of dissociative anesthetics on the brain and behavior. This compound is also relatively easy to synthesize and can be obtained in large quantities. However, this compound has several limitations for use in laboratory experiments. It has a short half-life and duration of action, which may limit its usefulness in certain experimental paradigms. This compound also has potential for abuse and dependence, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on N-(2-Methylcyclohexyl)oxolane-2-carboxamide. One potential direction is to investigate the potential therapeutic effects of this compound in conditions such as depression and anxiety. Another direction is to investigate the potential neuroprotective effects of this compound in conditions such as traumatic brain injury and stroke. Additionally, further research is needed to fully understand the mechanism of action of this compound and its effects on the brain and behavior.
Synthesemethoden
N-(2-Methylcyclohexyl)oxolane-2-carboxamide is synthesized through a multi-step process that involves the reaction of cyclohexanone with hydroxylamine hydrochloride to form 2-methylcyclohexanone oxime, which is then reacted with lithium aluminum hydride to produce 2-methylcyclohexanone. This intermediate is then reacted with 2-chloroacetyl chloride and sodium hydroxide to form this compound.
Wissenschaftliche Forschungsanwendungen
N-(2-Methylcyclohexyl)oxolane-2-carboxamide has been found to have potential applications in scientific research due to its ability to induce dissociative anesthesia and alter perception, cognition, and mood in animal models. This compound has been used in studies investigating the effects of dissociative anesthetics on the brain and behavior, as well as in studies investigating the potential therapeutic effects of these drugs in conditions such as depression and anxiety.
Eigenschaften
IUPAC Name |
N-(2-methylcyclohexyl)oxolane-2-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO2/c1-9-5-2-3-6-10(9)13-12(14)11-7-4-8-15-11/h9-11H,2-8H2,1H3,(H,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUUXGYBRRMHDAO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCCC1NC(=O)C2CCCO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
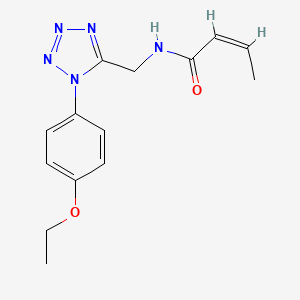
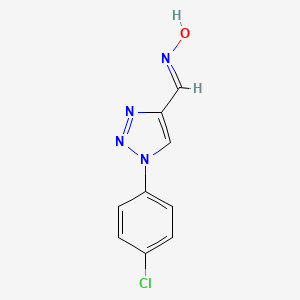
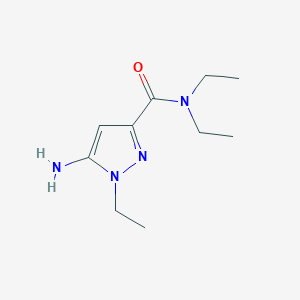
![N-[(1-Hydroxycyclohexyl)methyl]-N-(pyrazolo[1,5-a]pyridin-2-ylmethyl)prop-2-enamide](/img/structure/B2403665.png)
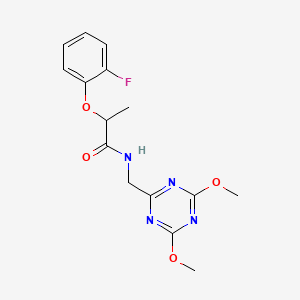
![4-(Difluoromethyl)-3-methyl-1H-pyrazolo[3,4-b]pyridin-6(7H)-one](/img/structure/B2403672.png)
![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)-3-methylphenyl)acetamide](/img/structure/B2403673.png)
![N-mesityl-2-((5-methyl-4-oxo-7-phenyl-3-propyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2403674.png)

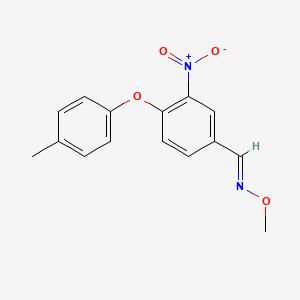
![N-cyclopentyl-3-(4-fluorophenyl)-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2403678.png)
![3-[(2-hydroxy-3,4-dimethylphenyl)carbonyl]-2-phenyl-2,3-dihydro-1H-isoindol-1-one](/img/structure/B2403679.png)
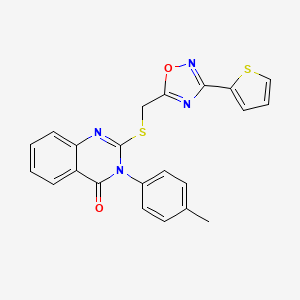
acetate](/img/structure/B2403682.png)
